

Structure-Activity Relationship of Thiazolo[4,5-b]pyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Thiazolo[4,5-b]pyridine

Cat. No.: B1357651

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The **thiazolo[4,5-b]pyridine** scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **thiazolo[4,5-b]pyridine** derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Thiazolo[4,5-b]pyridine derivatives have emerged as promising anticancer agents, with studies targeting various mechanisms, including kinase inhibition. A notable example involves the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).

SAR against c-KIT Kinase

A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT kinase, particularly imatinib-resistant mutants. The SAR study revealed several key insights.^{[1][2]} Modifications at the R1 and R2 positions of the thiazolo[5,4-b]pyridine core were systematically explored. It was found that a 3-(trifluoromethyl)phenyl group at the R1 position led to moderate enzymatic inhibitory activity.^[1] Further optimization led to the identification of compound 6r, which demonstrated potent inhibitory activity against both wild-type and mutant c-KIT.^{[1][2]} This compound showed significantly higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib.^[1]

Compound	R1 Substituent	R2 Substituent	c-KIT IC50 (μM)	c-KIT		
				V560G/D8 16V IC50 (μM)	GIST-T1 GI50 (μM)	HMC1.2 GI50 (μM)
Imatinib	-	-	-	38.16	-	27.15
6h	3-(Trifluoromethyl)phenyl	-	9.87	-	-	-
6r	-	-	Potent	4.77	Potent	1.15

Data synthesized from multiple sources.[\[1\]](#)

Antimicrobial Activity

Thiazolo[4,5-b]pyridine derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

SAR of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity.[\[3\]](#) The study highlighted that the nature and position of substituents on the phenyl ring at the 7-position significantly influenced the antimicrobial potency. Compound 3g, featuring a specific substitution pattern, exhibited the most potent inhibitory effect against *Pseudomonas aeruginosa* and *Escherichia coli*.[\[3\]](#)

Compound	R Substituent	P. aeruginosa MIC (μM)	E. coli MIC (μM)
3c	-	Moderate Activity	Moderate Activity
3f	-	Moderate Activity	Moderate Activity
3g	-	0.21	0.21

Data extracted from a study on antimicrobial **thiazolo[4,5-b]pyridines**.^[3]

Anti-inflammatory Activity

The anti-inflammatory potential of **thiazolo[4,5-b]pyridine** derivatives has been explored, with some compounds showing activity comparable to or exceeding that of standard drugs like ibuprofen.^{[4][5]}

SAR of 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives

Modifications at the N3, C5, and C6 positions of the 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one core were performed to develop compounds with anti-inflammatory properties. ^{[4][5]} The introduction of a propanenitrile or propanoic acid moiety at the N3 position resulted in compounds with strong anti-inflammatory action in a carrageenan-induced rat paw edema model.^{[4][5]}

Compound	Modification at N3	Anti-inflammatory Activity
5	Propanenitrile	Strong
6	Propanoic acid	Strong
Ibuprofen	-	Standard

Data based on in vivo anti-inflammatory studies.^{[4][5]}

Experimental Protocols

General Procedure for Synthesis of 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones^[3]

A mixture of an appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and left to stand overnight at room temperature. The resulting solid precipitate is filtered, washed with methanol, and recrystallized from a mixture of DMF and acetic acid to yield the final product.

In Vitro Kinase Assay for c-KIT[1]

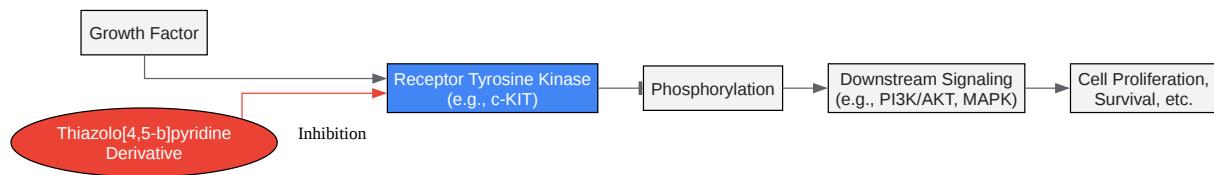
The enzymatic inhibitory activities of the synthesized thiazolo[5,4-b]pyridine derivatives against c-KIT are measured using radiometric biochemical kinase assays. The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of the test compound. The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is then determined.

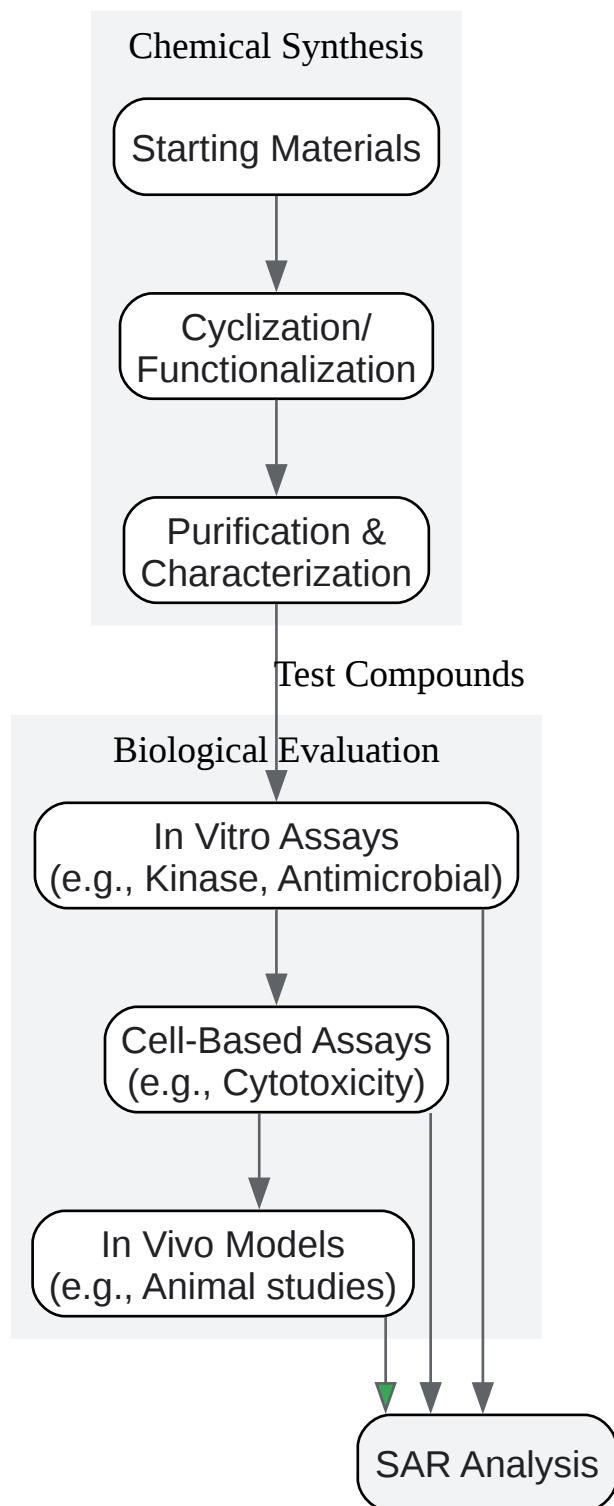
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a general kinase signaling pathway targeted by some **thiazolo[4,5-b]pyridine** derivatives and a typical workflow for their synthesis and biological evaluation.





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